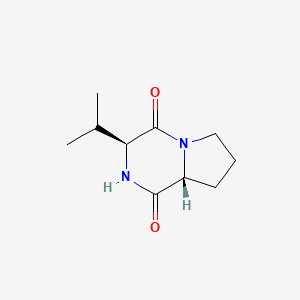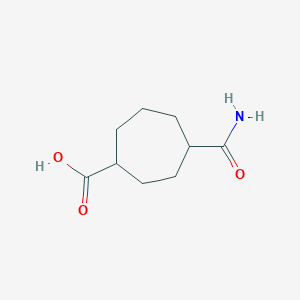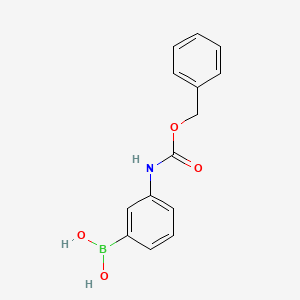![molecular formula C7H8N4 B15302207 N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . Another method involves the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further utilized in different applications .
Applications De Recherche Scientifique
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents, particularly as dual c-Met/VEGFR-2 inhibitors.
Antimicrobial Agents: This compound exhibits significant antimicrobial activity and is used in the development of new antibacterial and antifungal agents.
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to the active sites of these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . The compound’s ability to intercalate with DNA also contributes to its anticancer properties .
Comparaison Avec Des Composés Similaires
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also exhibits significant antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its dual kinase inhibitory activities and potential as an anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-8-7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3,(H,8,10) |
Clé InChI |
KAKHWQPJTJRXQT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C2N1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
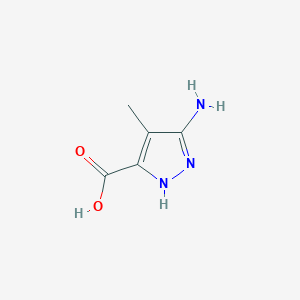
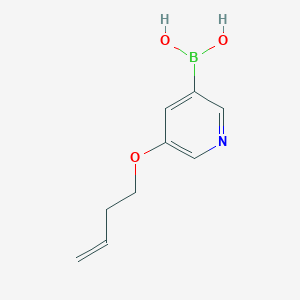
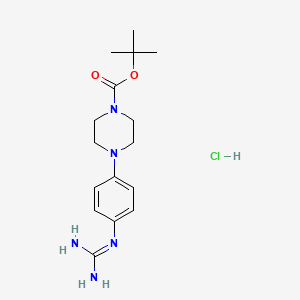
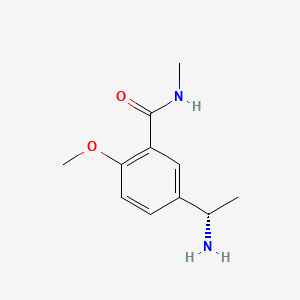
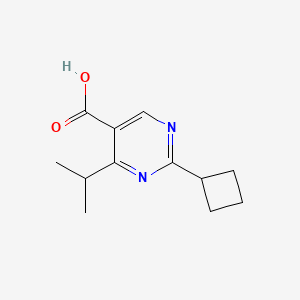
![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
